

Ticagrelor Impurity 2-d7: A Comprehensive Technical Guide

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Compound of Interest					
Compound Name:	Ticagrelor impurity 2-d7				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ticagrelor impurity 2-d7**, a deuterated analog of the antiplatelet drug Ticagrelor. This document details its chemical properties, proposed synthesis, and its critical role as an internal standard in bioanalytical methods. It is intended to be a valuable resource for professionals in pharmaceutical research and development.

Introduction

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. It is widely prescribed for the prevention of thrombotic events in patients with acute coronary syndrome. **Ticagrelor impurity 2-d7**, more commonly referred to as Ticagrelor-d7, is a stable isotopelabeled version of Ticagrelor. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Ticagrelor measurement in biological matrices.

Chemical and Physical Properties

Ticagrelor-d7 is structurally identical to Ticagrelor, with the exception of seven deuterium atoms replacing the hydrogen atoms on the propylthio side chain. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the parent drug by mass



spectrometry, while maintaining nearly identical physicochemical properties and chromatographic retention times.

Table 1: Physicochemical Properties of Ticagrelor-d7

Property	Value	
Chemical Name	(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[4]	
CAS Number	1265911-55-4[5][6]	
Molecular Formula	C23H21D7F2N6O4S[5][6]	
Molecular Weight	529.61 g/mol [5]	
Appearance	Off-white to yellow solid[5]	
Purity	Typically ≥99% deuterated forms (d1-d7)[6]	
Solubility	Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml)[6]	

Proposed Synthesis

A detailed, publicly available experimental protocol for the synthesis of Ticagrelor-d7 is scarce. However, a plausible synthetic route can be proposed based on the known synthesis of Ticagrelor, involving the use of a deuterated starting material. The key step is the introduction of the propyl-d7-thio group.

Proposed Synthesis of Propyl-d7 Bromide

The likely precursor for the synthesis is propyl-d7 bromide. This can be synthesized from propan-1-ol-d8 or by the reduction of a suitable carboxylic acid derivative followed by bromination. A common method for preparing alkyl bromides from alcohols involves reaction with hydrobromic acid or a phosphorus bromide.

Reaction Scheme for Propyl-d7 Bromide:



 $CD_3CD_2CD_2OH + HBr \rightarrow CD_3CD_2CD_2Br + H_2O$

Proposed Synthesis of Ticagrelor-d7

The synthesis of Ticagrelor-d7 would likely follow a convergent synthesis pathway similar to that of Ticagrelor. A key intermediate, a substituted triazolopyrimidine with a leaving group, would be reacted with propyl-d7-thiol, which can be generated in situ from propyl-d7 bromide.

Key Synthetic Step:

Intermediate-LG + HS-CD₂CD₂CD₃ → Ticagrelor-d7

Where LG is a suitable leaving group.

Role in Bioanalysis and Experimental Protocols

Ticagrelor-d7 is the preferred internal standard for the quantification of Ticagrelor in biological samples due to its similar extraction recovery and ionization efficiency, which effectively compensates for matrix effects and variations during sample processing.

Experimental Protocol: Quantification of Ticagrelor in Human Plasma using LC-MS/MS

This protocol is a composite based on several published methods.

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of human plasma, add 20 μL of Ticagrelor-d7 internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex briefly to mix.
- Add 400 μL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion (e.g., 5-10 μL) into the LC-MS/MS system.
- 2. LC-MS/MS Conditions:
- HPLC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate Ticagrelor from endogenous interferences.
- Flow Rate: 0.3 0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- MRM Transitions:
 - Ticagrelor: [M+H]⁺ or [M-H]⁻ with appropriate product ions.
 - Ticagrelor-d7: [M+H]⁺ or [M-H]⁻ with corresponding product ions. The precursor ion will be shifted by +7 Da compared to Ticagrelor.

Table 2: Example Quantitative Performance Data for a Validated Bioanalytical Method

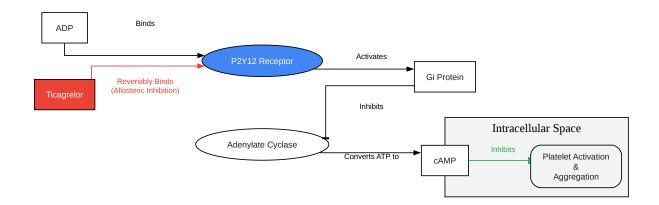


Parameter	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%Bias)
LLOQ	1.0	≤ 15	≤ 15	± 20
Low QC	3.0	≤ 10	≤ 10	± 15
Mid QC	100	≤ 10	≤ 10	± 15
High QC	800	≤ 10	≤ 10	± 15

(Data is representative and may vary between different validated assays)

Mechanism of Action and Signaling Pathway

Ticagrelor functions by reversibly binding to the P2Y12 receptor on platelets. This allosteric modulation prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. The inhibition of the P2Y12 receptor leads to the inhibition of the Gi protein-coupled pathway, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which ultimately inhibits platelet aggregation.



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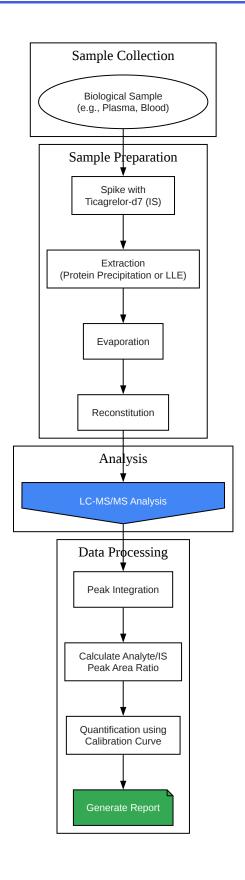


Ticagrelor's inhibition of the P2Y12 signaling pathway.

Experimental and Analytical Workflow

The use of Ticagrelor-d7 as an internal standard is a critical component of the bioanalytical workflow for pharmacokinetic and toxicokinetic studies of Ticagrelor.





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Bioanalytical workflow for Ticagrelor using Ticagrelor-d7.



Conclusion

Ticagrelor impurity 2-d7 is an indispensable tool for the accurate quantification of Ticagrelor in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a foundational understanding of its properties, proposed synthesis, and application, serving as a valuable resource for scientists and researchers in the field of drug development. Further characterization data, such as detailed NMR and mass spectral analysis, can typically be found on the certificate of analysis provided by commercial suppliers.

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